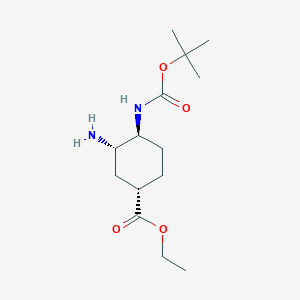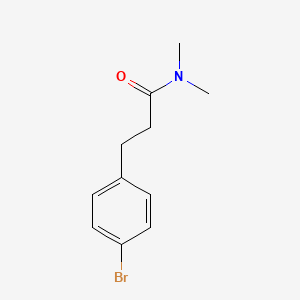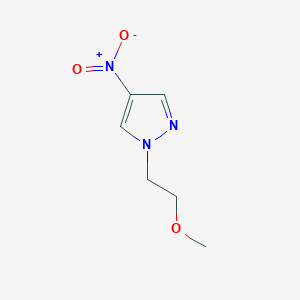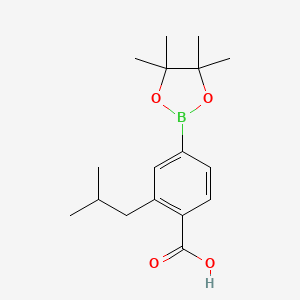
1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
Vue d'ensemble
Description
1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, also known as BHNPE, is an organic compound with a unique structure that has been studied for its potential applications in scientific research. This compound has a broad range of uses, from organic synthesis to biochemical and physiological studies.
Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been found to have antimicrobial activity . It has been synthesized and tested for its antimicrobial properties, showing promising results against certain strains of bacteria .
Pharmaceutical Applications
Chalcones derivatives, such as “1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone”, have wide applications in pharmaceutical and medicinal chemistry . They can be used in the synthesis of various drugs .
Synthesis of Novel Chalcones Derivatives
This compound can be used in the synthesis of novel chalcones derivatives . These derivatives can have various applications in medicinal chemistry .
Nucleophilic Substitution Reactions
The bromine atom in this compound makes it susceptible to nucleophilic substitution by various nucleophiles like amines, alcohols, or thiols. This reaction can lead to the formation of new C-N, C-O, or C-S bonds, respectively.
Reduction Reactions
The nitro group (NO₂) in this compound can be reduced to an amine group (NH₂) using reducing agents. The specific reaction conditions and the resulting amine group (primary, secondary, or tertiary) will depend on the reducing agent employed.
Deprotection Reactions
The benzyloxy group (OCH₂Ph) in this compound can be cleaved under acidic or basic conditions to yield the corresponding phenol (OH). This reaction is useful for revealing the underlying hydroxyl group that might be protected for a specific purpose during synthesis.
Propriétés
IUPAC Name |
1-(2-hydroxy-3-nitro-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-10(17)12-7-8-13(14(15(12)18)16(19)20)21-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFYNFDZGRLCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728577 | |
| Record name | 1-[4-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone | |
CAS RN |
1035229-31-2 | |
| Record name | 1-[4-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B1529713.png)
![4-[(6-Nitropyridin-3-yl)oxy]benzonitrile](/img/structure/B1529714.png)

![2-Azaspiro[4.5]decane-3,8-dione](/img/structure/B1529716.png)

![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)

